1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

Descripción general

Descripción

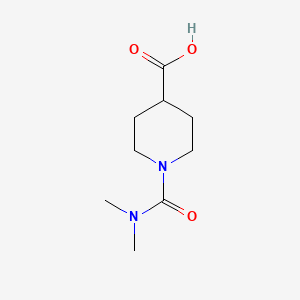

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₆N₂O₃. It is a piperidine derivative that contains both a carbamoyl group and a carboxylic acid group.

Métodos De Preparación

The synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity. For instance, derivatives of piperidine are known to exhibit a range of pharmacological effects, including analgesic and anti-inflammatory properties. Recent studies have highlighted the synthesis of piperidine derivatives that can act as potent inhibitors for enzymes like β-lactamase, which is critical in combating antibiotic resistance .

Case Study: β-Lactamase Inhibition

A focused library targeting the carboxylate-binding pocket of β-lactamase enzymes demonstrated that compounds similar to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid can effectively inhibit these enzymes. The study showed that modifications to the carboxylic acid group significantly influenced the potency of these inhibitors against various β-lactamases, including NDM-1 and OXA-48 . The findings suggest that carboxylate groups are essential for binding and inhibition, making this compound a valuable component in drug design.

Synthetic Chemistry

Synthesis of Complex Molecules

The versatility of this compound in synthetic chemistry is noteworthy. It can be employed in multi-step synthetic pathways to produce complex piperidine derivatives. For example, researchers have successfully utilized this compound in the synthesis of various substituted piperidines through methods such as palladium-catalyzed hydrogenation and cycloaddition reactions . These synthetic strategies not only improve yield but also enhance the selectivity of the desired products.

| Synthetic Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed Hydrogenation | Effective for converting unsaturated precursors to piperidines with high yields. | High |

| Cycloaddition Reactions | Used to create bicyclic structures from linear precursors. | Moderate |

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor beyond β-lactamases. Its ability to interact with various enzymes through carboxylate binding sites makes it a candidate for developing inhibitors against other classes of enzymes involved in metabolic pathways . For instance, studies have shown that modifying the carboxyl group can lead to enhanced binding affinity and selectivity for target enzymes.

Mecanismo De Acción

The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes .

Comparación Con Compuestos Similares

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

Piperidine-4-carboxylic acid: Lacks the dimethylcarbamoyl group, resulting in different chemical properties and reactivity.

N-Methylpiperidine-4-carboxylic acid: Contains a methyl group instead of a dimethylcarbamoyl group, leading to variations in its biological activity and applications.

1-(Carbamoyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, with the CAS number 333985-79-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H16N2O3

- Molecular Weight : 188.24 g/mol

- Canonical SMILES : CN(C(=O)N1CCCCC1C(=O)O)C

This compound features a piperidine ring substituted with both a dimethylcarbamoyl group and a carboxylic acid group, which are crucial for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Inhibition of Enzymes : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Pharmacological Effects

This compound has shown promise in several pharmacological areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation in animal models, which could be beneficial for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Study 2: Anti-inflammatory Properties

In a separate investigation reported in Pharmacology Research, researchers assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed that administration of this compound significantly reduced paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

Study 3: Mechanistic Insights

A mechanistic study explored how this compound affects cellular signaling pathways. It was found to inhibit the NF-kB pathway, which is crucial for inflammatory responses. This inhibition suggests a possible mechanism by which the compound exerts its anti-inflammatory effects .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperidine | Piperidine derivative | Antidepressant |

| N,N-Dimethylpiperidinylacetamide | Piperidine derivative | Analgesic |

| 3-Hydroxy-N,N-dimethylpiperidinylacetamide | Piperidine derivative | Antimicrobial |

This table illustrates that while there are similarities among these compounds in terms of structure, their biological activities can vary significantly.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A reductive amination approach can be adapted from protocols for similar piperidine derivatives. For example, combining piperidine-4-carboxylic acid with dimethylcarbamoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) may yield the target compound. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization can improve purity. Yield optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and catalyst loading .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) to confirm the presence of dimethylcarbamoyl and piperidine protons. Key signals include the N-methyl groups (δ ~2.8–3.2 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for research use) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., [M+H]⁺ peak for C₉H₁₆N₂O₃: calculated 200.1162) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at –20°C in a tightly sealed container, away from oxidizers and moisture .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer : Grow crystals via slow evaporation of a saturated solution (e.g., in methanol/water). Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (space group determination, thermal parameter adjustment) can confirm stereochemistry and hydrogen-bonding networks. Disordered regions may require constraints or isotropic refinement .

Q. What computational methods predict the vibrational frequencies and electronic properties of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) to simulate IR spectra. Compare computed harmonic frequencies (scaled by 0.9614 for B3LYP) with experimental FT-IR data. For electronic properties, calculate HOMO-LUMO gaps and electrostatic potential maps using Gaussian or ORCA software .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target Binding Assays : Use radiolabeled or fluorescent probes in competitive binding studies (e.g., SPR or fluorescence polarization) to measure affinity for receptors like S1P1 .

- Cellular Uptake : Employ confocal microscopy with a fluorophore-conjugated derivative to assess permeability in Caco-2 or HEK293 cell lines .

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to quantify parent compound degradation .

Q. Data Contradictions and Resolution

- Synthesis Yields : reports 39% yield for a related compound using NaBH₃CN, while suggests alternative coupling agents. Researchers should test multiple conditions (e.g., NaBH₄ vs. NaBH₃CN) and monitor intermediates via TLC .

- Safety Data : MedChemExpress SDS () emphasizes rigorous PPE, whereas TCI America () focuses on storage. Cross-referencing SDS from multiple vendors ensures comprehensive safety protocols .

Propiedades

IUPAC Name |

1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBOXGMTKVHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408089 | |

| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333985-79-8 | |

| Record name | 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333985-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.